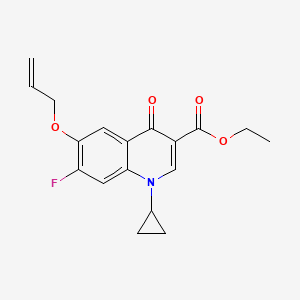
Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate is a quinoline derivative with a complex molecular structure Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps and conditions can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled environments to ensure consistent quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions can include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications.
科学研究应用
Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in biological studies to understand the interactions of quinoline derivatives with biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but contains a chlorine atom instead of a fluorine atom.
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate: This compound has a piperazine group attached, which can affect its biological activity.
Uniqueness: Ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-4-oxo-6-prop-2-enoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-3-7-24-16-8-12-15(9-14(16)19)20(11-5-6-11)10-13(17(12)21)18(22)23-4-2/h3,8-11H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPOMWWSAXURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OCC=C)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
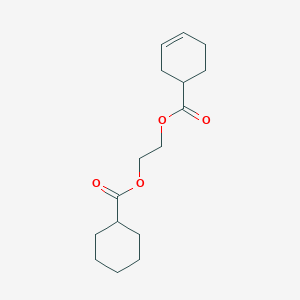
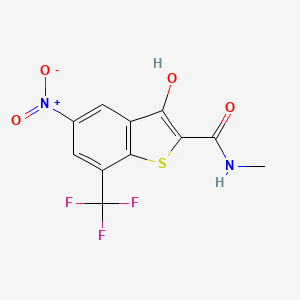
![[2-[4-(4-ethoxy-N-methylanilino)phenyl]-5-methyl-1,3-dioxan-5-yl]methanol](/img/structure/B8044865.png)
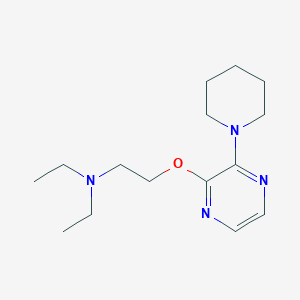
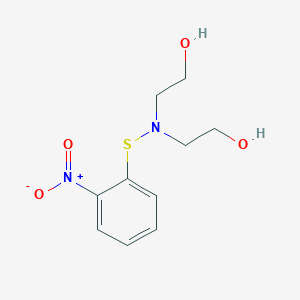
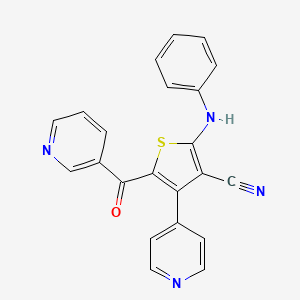

![8-bromo-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B8044911.png)

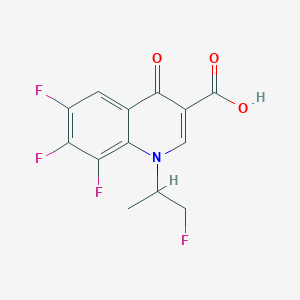
![ethyl 7-chloro-8-cyano-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylate](/img/structure/B8044929.png)
![2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione](/img/structure/B8044938.png)
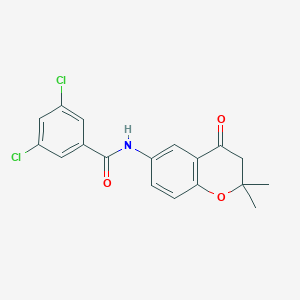
![(2S)-2-[[(E)-3-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]prop-2-enoyl]amino]propanoic acid](/img/structure/B8044957.png)
